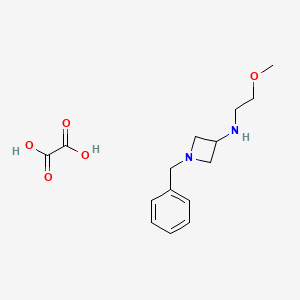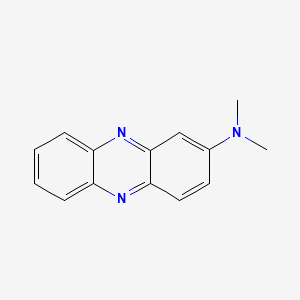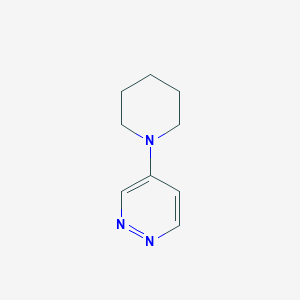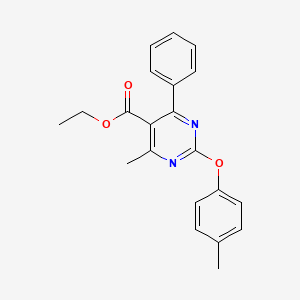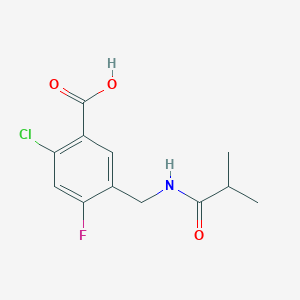
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid . This intermediate is then subjected to reduction and subsequent amidation reactions to introduce the isobutyramidomethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group in intermediates can be reduced to an amine group.
Amidation Reactions: Introduction of the isobutyramidomethyl group through amidation.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Catalytic hydrogenation or metal-based reducing agents like tin chloride can be used for reduction.
Major Products
The major products formed from these reactions include the desired this compound and its intermediates, such as 2-chloro-4-fluoro-5-nitrobenzoic acid .
Scientific Research Applications
2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity and reactivity with enzymes and receptors. The isobutyramidomethyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzoic acid: Shares the chloro and fluoro substituents but lacks the isobutyramidomethyl group.
2-Chloro-4,5-difluorobenzoic acid: Contains an additional fluoro substituent compared to 2-Chloro-4-fluoro-5-(isobutyramidomethyl)benzoic acid.
4-Fluoro-2-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the isobutyramidomethyl group.
Uniqueness
This compound is unique due to the presence of the isobutyramidomethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H13ClFNO3 |
|---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-[(2-methylpropanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C12H13ClFNO3/c1-6(2)11(16)15-5-7-3-8(12(17)18)9(13)4-10(7)14/h3-4,6H,5H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
PFLVMOXECQXADC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=C(C=C1F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



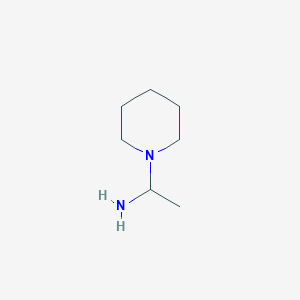

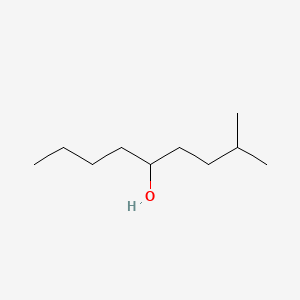
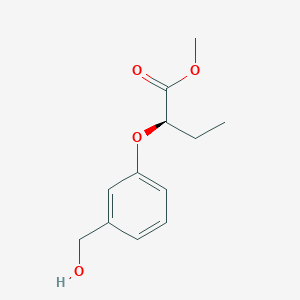
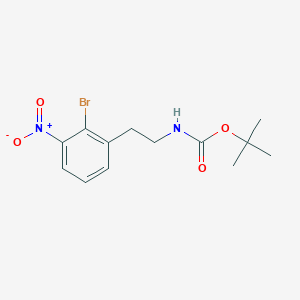
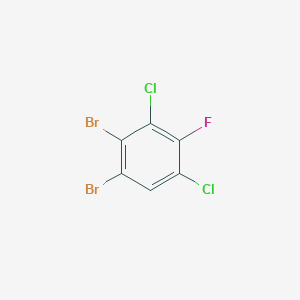
![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)
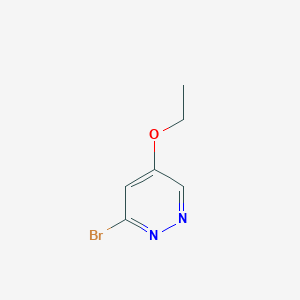
![4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101549.png)
